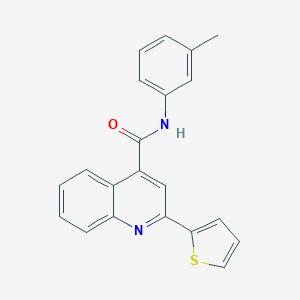
N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a thiophene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline compound in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, where the quinoline-thiophene intermediate reacts with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.
Pathways Involved: It can interfere with cellular signaling pathways, such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
N-(3-methylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
N-(2-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a different position of the methyl group, leading to variations in chemical reactivity and biological activity.
N-(3-methylphenyl)-2-(3-thienyl)-4-quinolinecarboxamide: Similar structure but with a different position of the thiophene ring, affecting its electronic properties and interactions with molecular targets.
N-(3-methylphenyl)-2-(2-furyl)-4-quinolinecarboxamide: Replacement of the thiophene ring with a furan ring, resulting in different chemical and biological properties.
属性
分子式 |
C21H16N2OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)22-21(24)17-13-19(20-10-5-11-25-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24) |
InChI 键 |
HIFPPPNKHHPNLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


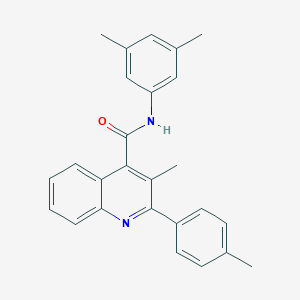
![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B334639.png)

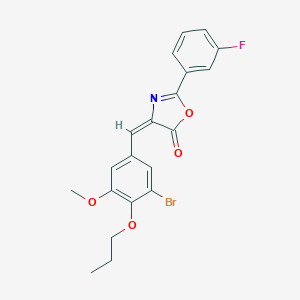
![Methyl 4-({[2-(4-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B334642.png)
![METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B334643.png)
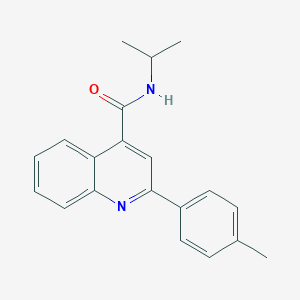
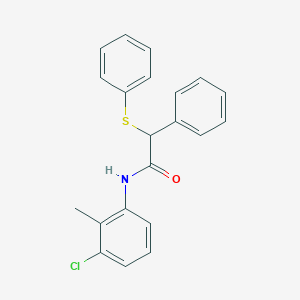
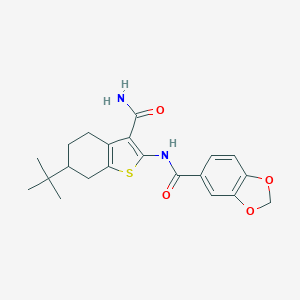
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B334656.png)
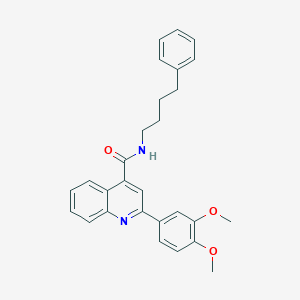
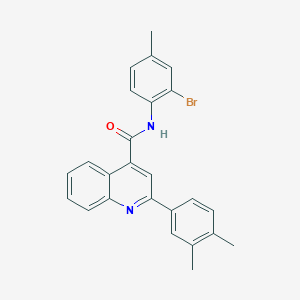
![N-[4-(dimethylamino)phenyl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334659.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334661.png)
